3-(Methylamino)pyridine-2-carboxamide
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Overview
Description
3-(Methylamino)picolinamide is a chemical compound with the molecular formula C7H9N3O It is a derivative of picolinamide, where the amino group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)picolinamide typically involves the reaction of picolinamide with methylamine. One common method is to dissolve picolinamide in a suitable solvent such as dimethylformamide (DMF) and then add methylamine under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-(Methylamino)picolinamide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-(Methylamino)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 3-(Methylamino)picolinamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been found to inhibit certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects . In the case of its antitumor activity, it selectively inhibits Aurora-B kinase, which plays a crucial role in cell division .
Comparison with Similar Compounds
Picolinamide: The parent compound, which lacks the methylamino group.
N-Methylpicolinamide: Similar to 3-(Methylamino)picolinamide but with different substitution patterns.
Benzamide: Another amide derivative with a benzene ring instead of a pyridine ring.
Uniqueness: 3-(Methylamino)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
103976-53-0 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-5-3-2-4-10-6(5)7(8)11/h2-4,9H,1H3,(H2,8,11) |
InChI Key |
XUNMNUHIFGQPAG-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=CC=C1)C(=O)N |
Canonical SMILES |
CNC1=C(N=CC=C1)C(=O)N |
Synonyms |
2-Pyridinecarboxamide,3-(methylamino)-(9CI) |
Origin of Product |
United States |
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